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Abstract
Indolapril Hydrochloride (also known as CI-907) is a potent, orally active, non-sulfhydryl

angiotensin-converting enzyme (ACE) inhibitor. Developed by Warner-Lambert Co., it emerged

from a research program aimed at identifying novel antihypertensive agents with improved

side-effect profiles compared to earlier ACE inhibitors. This technical guide provides an in-

depth overview of the discovery, synthesis, mechanism of action, and preclinical development

of Indolapril. Despite promising preclinical findings, the development of Indolapril was

discontinued at the preclinical stage.[1] This document consolidates the available scientific

data, including quantitative preclinical results, detailed (where available) experimental

methodologies, and relevant biological pathways to serve as a comprehensive resource for

researchers in cardiovascular drug discovery and development.

Introduction: The Quest for Novel ACE Inhibitors
The renin-angiotensin-aldosterone system (RAAS) is a critical physiological regulator of blood

pressure and fluid homeostasis. The angiotensin-converting enzyme (ACE), a key component

of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent

vasoconstrictor angiotensin II. Consequently, inhibition of ACE became a cornerstone of

antihypertensive therapy. Following the success of the first-generation sulfhydryl-containing

ACE inhibitor, captopril, research efforts intensified to develop second-generation, non-

sulfhydryl agents to mitigate some of the side effects associated with the thiol group. This led to
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the development of a new class of drugs, including enalapril and lisinopril. It was within this

competitive landscape that Indolapril was designed and synthesized.

Synthesis and Structure-Activity Relationships
The synthesis of Indolapril and related compounds was first described by Blankley et al. in the

Journal of Medicinal Chemistry in 1987. The core of the discovery was the replacement of the

proline moiety, common in many ACE inhibitors, with saturated bicyclic amino acids. This

structural modification aimed to enhance potency and explore new structure-activity

relationships.

General Synthetic Approach
While the full experimental details from the primary literature were not accessible for this

review, the general synthetic scheme can be inferred from the publication's abstract and related

literature on similar ACE inhibitors.

The synthesis of Indolapril involves the coupling of two key intermediates:

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, the novel bicyclic amino acid.

N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.

The coupling of these two fragments, likely via a peptide bond formation reaction, would yield

the monoester prodrug, Indolapril. Subsequent hydrolysis of the ethyl ester would produce the

active diacid metabolite. The final product would then be converted to its hydrochloride salt for

improved stability and formulation.

Mechanism of Action: Inhibition of the Renin-
Angiotensin-Aldosterone System
Indolapril, like other drugs in its class, is a prodrug that is hydrolyzed in vivo to its active diacid

form, Indolaprilat. Indolaprilat is a potent and specific inhibitor of the angiotensin-converting

enzyme. By blocking ACE, Indolaprilat prevents the conversion of angiotensin I to angiotensin

II. This interruption of the RAAS cascade leads to several physiological effects that contribute

to its antihypertensive action:
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Reduced Vasoconstriction: The decrease in angiotensin II levels leads to vasodilation of both

arteries and veins, reducing peripheral vascular resistance and, consequently, blood

pressure.

Decreased Aldosterone Secretion: Lower levels of angiotensin II result in reduced stimulation

of the adrenal cortex to produce aldosterone. This leads to decreased sodium and water

retention by the kidneys, contributing to a reduction in blood volume and pressure.

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a

potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may

further contribute to the blood pressure-lowering effect of Indolapril.

Signaling Pathway
The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of

intervention for Indolapril.
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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Indolapril.

Preclinical Development
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Indolapril underwent a series of preclinical studies to evaluate its efficacy and safety. These

studies demonstrated its potential as a potent antihypertensive agent.

In Vitro ACE Inhibition
The inhibitory activity of Indolapril (as the prodrug monoester) and its active diacid metabolite

was assessed in guinea-pig serum. The results showed that the diacid form is significantly

more potent than the prodrug.[2]

Compound IC50 (M) in Guinea-Pig Serum

Indolapril (Monoester) 1.7 x 10-7

Indolaprilat (Diacid) 2.6 x 10-9

Table 1: In Vitro ACE Inhibitory Activity of

Indolapril and its Active Metabolite.[2]

In Vivo Antihypertensive Activity
The antihypertensive effects of Indolapril were evaluated in several animal models of

hypertension.

In this renin-dependent model of hypertension, single daily oral doses of Indolapril produced a

dose-dependent reduction in blood pressure. A dose of 3 mg/kg was sufficient to lower blood

pressure to normotensive levels.[2][3]

Oral Dose (mg/kg) Outcome

0.03 - 30 Dose-dependent decrease in blood pressure

3 Blood pressure normalized

Table 2: Antihypertensive Effects of Indolapril in

2K1C Hypertensive Rats.[2][3]

In this model, which mimics essential hypertension in humans, subacute administration of

Indolapril also demonstrated significant blood pressure-lowering effects.[2][3]
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Oral Dose (mg/kg/day) Duration Outcome

30 5 days
Significant decrease in blood

pressure

Table 3: Antihypertensive

Effects of Indolapril in

Spontaneously Hypertensive

Rats.[2][3]

In a canine model of hypertension, Indolapril was also effective in reducing blood pressure.[2]

[3]

Oral Dose (mg/kg) Outcome

10 Normalized blood pressure

Table 4: Antihypertensive Effects of Indolapril in

Renal Hypertensive Dogs.[2][3]

Comparative Studies
Preclinical studies compared the effects of Indolapril with enalapril in diuretic-pretreated renal

hypertensive dogs. For equivalent reductions in blood pressure, Indolapril was associated with

a smaller increase in heart rate compared to enalapril.[2]

Experimental Protocols
Detailed experimental protocols for the preclinical studies were not fully available in the

accessed literature. The following descriptions are based on standard pharmacological

methods for evaluating antihypertensive agents.

The ACE inhibitory activity is typically determined by measuring the rate of substrate

conversion by ACE in the presence and absence of the inhibitor. A common method involves

using a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), and quantifying the

amount of hippuric acid produced spectrophotometrically. The IC50 value, the concentration of

inhibitor required to reduce ACE activity by 50%, is then calculated.
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Caption: A generalized workflow for an in vitro ACE inhibition assay.

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model: This model is created by

partially constricting one renal artery with a silver clip, leaving the contralateral kidney

untouched. This induces the renin-angiotensin system, leading to hypertension. Blood pressure

is typically measured directly via an arterial catheter or indirectly using the tail-cuff method.
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Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetically hypertensive strain

that serves as a model for essential hypertension. Animals are typically used at an age when

hypertension is well-established. Blood pressure measurements are performed as described

for the 2K1C model.

Renal Hypertensive Dog Model: Hypertension is induced in dogs, often by renal artery

constriction. The animals are frequently pre-treated with a diuretic to stimulate the renin-

angiotensin system. Blood pressure is monitored, often telemetrically, before and after drug

administration.

Developmental History and Discontinuation
Indolapril (CI-907) was part of a productive research program at Warner-Lambert that also

yielded another potent ACE inhibitor, Quinapril (CI-906).[4] Both compounds showed promising

preclinical profiles as specific, potent, and orally active ACE inhibitors.[4] While Quinapril

(Accupril®) went on to be successfully developed and marketed, the clinical development of

Indolapril was discontinued at the preclinical stage.[1] The specific reasons for this decision are

not detailed in the available public literature but could be due to a variety of factors common in

drug development, such as unfavorable pharmacokinetic or toxicological findings that emerged

during later-stage preclinical evaluation, or a strategic decision to prioritize the development of

Quinapril.

Conclusion
Indolapril Hydrochloride was a promising non-sulfhydryl ACE inhibitor that demonstrated

potent in vitro and in vivo activity in preclinical studies. Its discovery and early development

contributed to the growing understanding of the structure-activity relationships of this important

class of antihypertensive agents. Although its journey to the clinic was halted, the scientific

knowledge gained from its investigation remains a valuable part of the history of cardiovascular

drug discovery. This technical guide has summarized the key milestones in the discovery and

preclinical development of Indolapril, providing a resource for researchers and professionals in

the field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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